2-((1S,2R)-2-(Methoxycarbonyl)cyclopropyl)acetic acid

Description

Properties

IUPAC Name |

2-[(1S,2R)-2-methoxycarbonylcyclopropyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-11-7(10)5-2-4(5)3-6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPGQQCQCZAQBBJ-CRCLSJGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@H]1CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571764 | |

| Record name | [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175221-16-6 | |

| Record name | Cyclopropaneacetic acid, 2-(methoxycarbonyl)-, trans- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175221-16-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(1S,2R)-2-(Methoxycarbonyl)cyclopropyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Stereoselective Synthesis of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for obtaining the enantiomerically pure compound 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. This molecule is a valuable chiral building block in medicinal chemistry, and its rigid cyclopropane scaffold offers unique conformational constraints that are attractive for drug design. This document will delve into the key asymmetric cyclopropanation methodologies, including catalyst-controlled and substrate-controlled approaches, to achieve the desired (1S,2R) stereochemistry. Detailed mechanistic insights, experimental protocols, and data analysis are presented to equip researchers with the necessary knowledge for the successful synthesis and application of this compound.

Introduction: The Significance of Chiral Cyclopropanes in Medicinal Chemistry

The cyclopropane ring is a recurring structural motif in a multitude of pharmaceutical agents.[1] Its inherent strain and unique electronic properties impart a rigid conformation to molecules, which can be highly advantageous in optimizing ligand-receptor interactions.[2] By locking a molecule into a specific three-dimensional arrangement, the entropic penalty upon binding to a biological target can be minimized, potentially leading to enhanced potency and selectivity. Furthermore, the cyclopropane moiety can act as a bioisostere for other functional groups, offering a means to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.[2]

The synthesis of cyclopropanes with defined stereochemistry is of paramount importance, as different stereoisomers of a chiral drug can exhibit vastly different biological activities. The target of this guide, this compound (CAS: 175221-16-6), is a trans-disubstituted cyclopropane with two stereocenters.[3] The precise control over the (1S,2R) configuration is crucial for its intended application as a chiral building block in the synthesis of more complex and biologically active molecules. This guide will explore the chemical principles and practical methodologies for achieving this stereochemical control.

Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic disconnection of the target molecule points to the formation of the cyclopropane ring as the key strategic step. This can be achieved through the cyclopropanation of a suitable alkene precursor. The primary challenge lies in controlling the absolute and relative stereochemistry of the two stereocenters. Two main strategies are prevalent in the literature for asymmetric cyclopropanation:

-

Catalyst-Controlled Asymmetric Cyclopropanation: This approach utilizes a chiral catalyst to induce enantioselectivity in the reaction between an achiral alkene and a carbene source.

-

Substrate-Controlled Diastereoselective Cyclopropanation: In this strategy, a chiral auxiliary is temporarily attached to the substrate to direct the cyclopropanation reaction in a diastereoselective manner.

The following sections will explore these strategies in the context of synthesizing this compound.

Catalyst-Controlled Asymmetric Cyclopropanation

The use of chiral transition metal catalysts, particularly those based on rhodium and ruthenium, is a powerful tool for the enantioselective synthesis of cyclopropanes.[1] Dirhodium tetracarboxylate catalysts, for instance, have been extensively studied for their ability to catalyze the decomposition of diazo compounds to generate metal carbenes, which then undergo cyclopropanation with alkenes.[1][4]

Rhodium-Catalyzed Asymmetric Cyclopropanation

A plausible catalytic cycle for the rhodium-catalyzed cyclopropanation is depicted below. The reaction is initiated by the reaction of a diazoacetate with the chiral dirhodium catalyst to form a chiral metal carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane product and regenerate the catalyst. The stereochemical outcome of the reaction is determined by the structure of the chiral ligands on the rhodium catalyst.

Sources

- 1. Asymmetric synthesis of pharmaceutically relevant 1-aryl-2-heteroaryl- and 1,2-diheteroarylcyclopropane-1-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of chiral difluoromethyl cyclopropanes through desymmetric difluoromethylation of cyclopropenes enabled by enantioselective copper catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[trans-2-methoxycarbonylcyclopropyl]acetic acid 97% | CAS: 175221-16-6 | AChemBlock [achemblock.com]

- 4. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]

An In-Depth Technical Guide to 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid: A Chiral Building Block with Research Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid, a chiral cyclopropane derivative of interest in synthetic and medicinal chemistry. While detailed experimental data for this specific molecule remains largely proprietary or unpublished in peer-reviewed literature, this document synthesizes available information, including its chemical identity and structure. It further contextualizes its potential applications by drawing upon the established roles of similar cyclopropane-containing motifs in drug discovery and development. The guide will address its structure, fundamental properties based on supplier information, and postulate its significance as a valuable building block for creating novel chemical entities.

Introduction: The Significance of Cyclopropane Scaffolds in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a recurring and valuable motif in medicinal chemistry. Its inherent ring strain and rigid conformation offer unique steric and electronic properties that can be strategically exploited in drug design. Incorporation of a cyclopropane moiety can lead to improved metabolic stability, enhanced binding affinity to biological targets, and the ability to serve as a conformationally restricted isostere for other chemical groups. These attributes have made cyclopropane derivatives attractive building blocks for the synthesis of novel therapeutics across various disease areas. This compound represents a specific, chirally pure example of such a building block, offering two distinct functional groups—a carboxylic acid and a methyl ester—for further chemical elaboration.

Molecular Structure and Chemical Identity

The fundamental identity of this compound is established through its systematic nomenclature and unique identifiers.

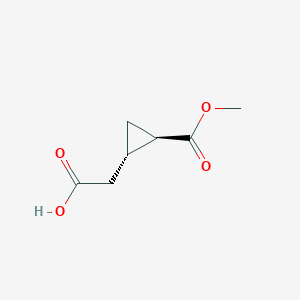

Chemical Structure

The structure of this compound is characterized by a cyclopropane ring substituted with an acetic acid group and a methoxycarbonyl group in a trans configuration. The stereochemistry is explicitly defined as (1S,2R), indicating the absolute configuration at the two chiral centers of the cyclopropane ring.

Caption: 2D structure of this compound.

Identifiers

A consistent set of identifiers ensures the precise identification of this compound in chemical databases and commercial catalogs.

| Identifier | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 175221-16-6 | [1] |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | [1] |

| SMILES | O=C(O)C[C@H]1C1 | [1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the public domain. The information is typically held by chemical suppliers. Based on its structure, the following are expected general properties:

-

Appearance: Likely a white to off-white solid.

-

Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide. Solubility in water is likely to be pH-dependent due to the carboxylic acid moiety.

-

Melting Point: Not publicly reported.

-

Boiling Point: Not publicly reported.

-

Purity: Commercially available with purities typically around 97%.[1]

Synthesis and Spectroscopic Characterization

Synthetic Approaches

While specific, peer-reviewed protocols for the synthesis of this compound are not readily found, the synthesis of chiral cyclopropane derivatives is a well-established field in organic chemistry. General approaches to such structures often involve:

-

Asymmetric Cyclopropanation: The use of chiral catalysts to control the stereochemistry of the cyclopropane ring formation from an appropriate alkene precursor.

-

Chiral Resolution: Separation of a racemic mixture of the trans-2-(methoxycarbonyl)cyclopropyl)acetic acid using chiral chromatography or by forming diastereomeric salts with a chiral amine, followed by separation and subsequent liberation of the desired enantiomer.

The logical flow for a potential chiral resolution-based synthesis is outlined below.

Caption: A conceptual workflow for the synthesis via chiral resolution.

Spectroscopic Data

Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this specific compound are not available in public databases. For a molecule with this structure, the following characteristic signals would be anticipated:

-

¹H NMR: Signals corresponding to the cyclopropyl protons, the methylene protons of the acetic acid side chain, the methoxy protons of the ester, and a broad singlet for the carboxylic acid proton. The coupling constants between the cyclopropyl protons would be indicative of their trans relationship.

-

¹³C NMR: Resonances for the cyclopropyl carbons, the methylene carbon, the two carbonyl carbons (acid and ester), and the methoxy carbon.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C-H stretches, and two distinct C=O stretches for the carboxylic acid and the ester functionalities.

-

Mass Spectrometry: The molecular ion peak (M+) and characteristic fragmentation patterns corresponding to the loss of methoxy, carboxyl, and other fragments.

Applications in Drug Discovery and Development

While there are no specific, published biological activities or drug development programs directly associated with this compound, its value lies in its potential as a chiral building block. The presence of two orthogonal functional groups allows for selective modification, making it a versatile scaffold for constructing more complex molecules.

Potential as a Conformationally Restricted Amino Acid Analogue

The cyclopropyl ring can act as a rigid spacer, locking the relative orientation of the carboxylic acid and the ester group. This conformational constraint is highly desirable in drug design for optimizing interactions with biological targets. It can be envisioned as a non-natural amino acid analogue for incorporation into peptidomimetics or as a scaffold for the synthesis of small molecule inhibitors.

A Versatile Synthetic Intermediate

The differential reactivity of the carboxylic acid and the methyl ester allows for a range of synthetic transformations:

-

Amide Coupling: The carboxylic acid can be readily coupled with amines to form amides, a common linkage in many drug molecules.

-

Ester Hydrolysis or Transesterification: The methyl ester can be hydrolyzed to the corresponding di-acid or transesterified with other alcohols to introduce different ester groups.

-

Reduction: Selective reduction of either the carboxylic acid or the ester can lead to the corresponding alcohol, opening up further synthetic possibilities.

The logical relationship of its functional groups to potential synthetic outcomes is illustrated below.

Caption: Synthetic utility based on functional group reactivity.

Safety and Handling

Specific safety and handling information should be obtained from the Safety Data Sheet (SDS) provided by the supplier. As a general precaution for a fine chemical of this nature, the following should be observed:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

This compound is a chiral building block with significant potential for application in synthetic and medicinal chemistry. While detailed experimental and biological data are currently scarce in the public domain, its structural features—a conformationally constrained cyclopropane ring and two versatile functional groups—make it an attractive starting material for the synthesis of novel and complex molecules. As the demand for three-dimensional scaffolds in drug discovery continues to grow, it is anticipated that the utility of such chiral cyclopropane derivatives will become more widely explored and documented in scientific literature. Researchers in the field are encouraged to consider this and similar building blocks for their potential to unlock new areas of chemical space and contribute to the development of next-generation therapeutics.

References

Sources

biological activity of cyclopropane carboxylic acid derivatives

An In-depth Technical Guide to the Biological Activity of Cyclopropane Carboxylic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the diverse biological activities of cyclopropane carboxylic acid derivatives, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. We will delve into the core mechanisms of action, structure-activity relationships, and the established experimental protocols used to evaluate the therapeutic potential of this unique chemical scaffold.

The Cyclopropane Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in organic chemistry and medicinal chemistry. Its inherent ring strain and unique electronic properties confer a rigid, three-dimensional geometry that can facilitate precise interactions with biological targets. When incorporated into a carboxylic acid derivative, the resulting molecule gains a valuable combination of structural rigidity and a key functional group for molecular recognition, making cyclopropane carboxylic acid derivatives a privileged scaffold in the design of novel therapeutic agents.

Diverse Biological Activities and Therapeutic Applications

Cyclopropane carboxylic acid derivatives have demonstrated a remarkable breadth of biological activities, leading to their investigation in a wide array of therapeutic areas.

Antiviral Activity

A significant area of interest for cyclopropane carboxylic acid derivatives is in the development of antiviral agents. Notably, these compounds have been investigated for their ability to inhibit key viral enzymes essential for replication.

One prominent example is their activity against the hepatitis C virus (HCV). Certain derivatives have been shown to target the HCV NS3/4A protease, an enzyme critical for viral polyprotein processing. The rigid cyclopropane scaffold can position key pharmacophoric groups in an optimal orientation to bind to the enzyme's active site, leading to potent inhibition.

Enzyme Inhibition

Beyond viral proteases, cyclopropane carboxylic acid derivatives are effective inhibitors of various other enzymes implicated in disease.

-

GABA Aminotransferase (GABA-AT) Inhibition: Certain derivatives act as inhibitors of GABA-AT, an enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. By inhibiting this enzyme, these compounds can increase GABA levels in the brain, a mechanism that is being explored for the treatment of epilepsy and other neurological disorders.

-

Histone Deacetylase (HDAC) Inhibition: Some cyclopropane carboxylic acid derivatives have been identified as inhibitors of HDACs, a class of enzymes that play a crucial role in epigenetic regulation. Dysregulation of HDACs is linked to various cancers, making HDAC inhibitors a promising class of anticancer agents. The cyclopropane moiety in these inhibitors helps to orient the carboxylic acid group to effectively chelate the zinc ion in the HDAC active site.

Anticancer Activity

The anticancer potential of cyclopropane carboxylic acid derivatives extends beyond HDAC inhibition. These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The precise mechanisms are often multifaceted and can involve the modulation of multiple signaling pathways.

Unraveling the Mechanism of Action: A Closer Look at Signaling Pathways

The biological effects of cyclopropane carboxylic acid derivatives are underpinned by their interactions with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

A representative signaling pathway that can be modulated by these derivatives, particularly in the context of cancer, is the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.

Caption: PI3K/Akt/mTOR signaling pathway and a potential point of inhibition.

Structure-Activity Relationship (SAR) Studies: Designing for Potency and Selectivity

The can be finely tuned by modifying their chemical structure. SAR studies are crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Key structural modifications and their typical effects are summarized below:

| Structural Modification | Rationale and Typical Effect |

| Substitution on the Cyclopropane Ring | Introduction of various substituents can influence steric and electronic properties, impacting binding affinity and selectivity for the target. |

| Modification of the Carboxylic Acid Group | Esterification or conversion to an amide can alter the compound's polarity, membrane permeability, and metabolic stability. This can also be a strategy for prodrug design. |

| Introduction of Aromatic or Heterocyclic Moieties | Appending larger ring systems can introduce additional binding interactions, such as pi-stacking or hydrogen bonding, with the target protein, often leading to increased potency. |

Experimental Protocols for Biological Activity Assessment

The evaluation of the relies on a suite of well-established in vitro and in vivo assays.

In Vitro Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of a test compound against a specific enzyme.

Caption: Workflow for a typical in vitro enzyme inhibition assay.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the cyclopropane carboxylic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of test concentrations.

-

Reaction Setup: In a 96-well microplate, add the enzyme solution and the diluted test compound or vehicle control.

-

Pre-incubation: Incubate the plate at a controlled temperature for a defined period to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add the enzyme's substrate to all wells to start the reaction.

-

Data Acquisition: Measure the product formation or substrate depletion over time using a microplate reader. The detection method will depend on the specific assay (e.g., colorimetric, fluorometric, luminescent).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the half-maximal inhibitory concentration (IC50).

Cell-Based Proliferation Assay

This protocol is used to assess the effect of a compound on the proliferation of cancer cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the cyclopropane carboxylic acid derivative and a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 48-72 hours) under standard cell culture conditions.

-

Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a cell-titer glo reagent) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle control and calculate the percentage of cell viability. Determine the half-maximal growth inhibitory concentration (GI50) by plotting cell viability against the logarithm of the compound concentration.

Quantitative Data Summary

The following table provides a representative summary of the type of quantitative data generated from the assays described above. The values presented are hypothetical and for illustrative purposes only.

| Compound ID | Target | Assay Type | IC50 / GI50 (µM) |

| CPCA-001 | HCV NS3/4A Protease | Enzyme Inhibition | 0.5 |

| CPCA-002 | GABA-AT | Enzyme Inhibition | 2.1 |

| CPCA-003 | HDAC1 | Enzyme Inhibition | 0.08 |

| CPCA-004 | A549 Lung Cancer Cells | Cell Proliferation | 5.7 |

Conclusion and Future Perspectives

Cyclopropane carboxylic acid derivatives represent a versatile and highly promising class of compounds in modern drug discovery. Their unique structural features and diverse biological activities have already led to significant advances in several therapeutic areas. Future research will likely focus on the development of more potent and selective derivatives through advanced medicinal chemistry strategies, including structure-based drug design and combinatorial chemistry. Furthermore, a deeper understanding of their mechanisms of action will continue to unveil new therapeutic opportunities for this remarkable chemical scaffold.

References

-

HCV Protease Inhibitors: A Review of the Patent Literature. Expert Opinion on Therapeutic Patents. [Link]

-

Inhibitors of GABA Aminotransferase. Journal of Medicinal Chemistry. [Link]

-

Discovery of a Novel Series of Cyclopropane-Containing Histone Deacetylase Inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid as an Inhibitor of 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACCO)

For the Attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide elucidates the hypothesized mechanism of action of the novel compound 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. Based on its structural analogy to the endogenous substrate of 1-aminocyclopropane-1-carboxylic acid oxidase (ACCO), the terminal enzyme in the plant ethylene biosynthesis pathway, we postulate that this molecule acts as a competitive inhibitor of ACCO. This guide will delve into the rationale behind this hypothesis, the molecular intricacies of the proposed interaction, and provide detailed experimental protocols to validate this mechanism.

Introduction: The Significance of Ethylene Biosynthesis and its Inhibition

Ethylene is a gaseous plant hormone that plays a pivotal role in a myriad of physiological processes, including fruit ripening, senescence, leaf abscission, and stress responses[1][2]. The biosynthesis of ethylene is a tightly regulated process, with the final step being the oxidation of 1-aminocyclopropane-1-carboxylic acid (ACC) to ethylene, catalyzed by ACC oxidase (ACCO)[2][3][4][5]. The ability to modulate ethylene production through the inhibition of ACCO holds significant potential for agricultural and horticultural applications, such as extending the shelf-life of fruits and vegetables, and for fundamental research into plant physiology[6].

The compound this compound possesses a cyclopropane ring, a key structural feature of the natural ACCO substrate, ACC. This structural similarity forms the basis of the hypothesis that it may act as a competitive inhibitor, binding to the active site of ACCO without undergoing catalytic turnover, thereby blocking ethylene production.

The Molecular Target: 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACCO)

Structure and Active Site

ACCO is a non-heme iron-containing enzyme that belongs to the 2-oxoglutarate-dependent dioxygenase superfamily[2][7]. The crystal structure of ACCO reveals a monomeric protein with a central iron atom in the active site. This ferrous iron (Fe(II)) is coordinated by a "2-His-1-carboxylate facial triad," consisting of two histidine residues and one aspartate residue (His177, Asp179, and His234 in Petunia hybrida ACCO)[3][7][8]. The active site is relatively open, allowing for the binding of the substrate and necessary co-factors[3][8].

Catalytic Mechanism

The catalytic cycle of ACCO is complex and requires the binding of several molecules to the active site:

-

Fe(II): The central catalytic metal ion.

-

ACC: The substrate.

-

Ascorbate: A reducing agent.

-

Bicarbonate (CO₂): An activator.

-

Oxygen (O₂): The oxidizing agent.

The proposed mechanism involves the coordination of ACC to the Fe(II) center, followed by the binding of oxygen. Ascorbate then reduces the bound oxygen, leading to the formation of a highly reactive ferryl intermediate (Fe(IV)=O). This intermediate abstracts a hydrogen atom from ACC, initiating a radical-based rearrangement that ultimately leads to the fragmentation of ACC into ethylene, carbon dioxide, and hydrogen cyanide[7].

Hypothesized Mechanism of Inhibition by this compound

We hypothesize that this compound acts as a competitive inhibitor of ACCO. This hypothesis is predicated on the following points:

-

Structural Mimicry: The cyclopropane ring and the carboxylic acid moiety of the inhibitor are structurally analogous to the corresponding features of the natural substrate, ACC. This similarity would allow the inhibitor to bind to the active site of ACCO.

-

Competitive Binding: By occupying the active site, the inhibitor would prevent the binding of ACC, thereby halting the catalytic cycle and the production of ethylene.

-

Catalytic Inertness: It is hypothesized that while the inhibitor can bind to the active site, it lacks the necessary chemical features to be oxidized by the ferryl intermediate. The presence of the methoxycarbonyl group and the acetic acid side chain may sterically hinder the proper orientation for catalysis or electronically deactivate the cyclopropane ring, preventing its fragmentation.

Diagram of the Hypothesized Inhibition

Caption: Hypothesized competitive inhibition of ACCO.

Experimental Validation Protocols

To rigorously test the hypothesis that this compound inhibits ACCO, a series of in vitro and in vivo experiments are proposed.

In Vitro ACCO Activity Assay

This assay directly measures the effect of the compound on the catalytic activity of purified ACCO.

Objective: To determine the inhibitory constant (Kᵢ) and the mode of inhibition of the test compound on ACCO.

Materials:

-

Purified recombinant ACCO enzyme

-

1-aminocyclopropane-1-carboxylic acid (ACC)

-

This compound

-

Assay buffer (e.g., 50 mM MOPS, pH 7.2, 10% glycerol, 30 mM sodium ascorbate, 0.1 mM FeSO₄, 20 mM NaHCO₃)[9][10]

-

Gas-tight vials

-

Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

-

Enzyme Preparation: Express and purify recombinant ACCO from a suitable host system (e.g., E. coli).

-

Inhibitor Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

-

Reaction Setup: In gas-tight vials, prepare reaction mixtures containing the assay buffer, varying concentrations of the substrate (ACC), and varying concentrations of the inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified ACCO to each vial.

-

Incubation: Incubate the vials at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30 minutes).

-

Ethylene Measurement: After incubation, take a headspace sample from each vial using a gas-tight syringe and inject it into the GC-FID to quantify the amount of ethylene produced[11][12][13][14].

-

Data Analysis:

-

Plot the reaction velocity (ethylene produced per unit time) against the substrate concentration for each inhibitor concentration.

-

Use non-linear regression to fit the data to Michaelis-Menten kinetics.

-

Generate Lineweaver-Burk or Dixon plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibitory constant (Kᵢ).

-

Expected Outcome: If the compound is a competitive inhibitor, the Lineweaver-Burk plot will show a series of lines with different slopes intersecting at the same point on the y-axis.

Workflow for In Vitro ACCO Inhibition Assay

Caption: Step-by-step workflow for the in vitro ACCO inhibition assay.

In Vivo Ethylene Production Assay

This assay assesses the ability of the compound to inhibit ethylene production in living plant tissue.

Objective: To determine if the test compound can penetrate plant tissue and inhibit endogenous ethylene biosynthesis.

Materials:

-

Plant material known to produce ethylene (e.g., tomato slices, carnation petals, or etiolated Arabidopsis seedlings)

-

This compound

-

Incubation buffer or growth medium

-

Gas-tight containers

-

Gas chromatograph (GC-FID)

Procedure:

-

Plant Material Preparation: Prepare uniform samples of the chosen plant material.

-

Treatment: Incubate the plant samples in solutions containing different concentrations of the test compound. Include a vehicle control (solvent only).

-

Incubation: Place the treated plant material in sealed, gas-tight containers and incubate under controlled conditions (light, temperature).

-

Ethylene Measurement: After a set incubation period, take a headspace sample from each container and inject it into the GC-FID to measure the accumulated ethylene[11][12][13][14].

-

Data Analysis: Plot the ethylene production against the concentration of the inhibitor. Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of ethylene production).

Expected Outcome: A dose-dependent decrease in ethylene production in the presence of the test compound would support its role as an inhibitor of ethylene biosynthesis in vivo.

Downstream Physiological Consequences of ACCO Inhibition

Inhibition of ACCO, and thus ethylene production, is expected to have several observable physiological effects on plants, which can be used as secondary validation of the compound's mechanism of action.

| Physiological Process | Expected Effect of ACCO Inhibition |

| Fruit Ripening | Delayed ripening, reduced softening, and delayed color change[1]. |

| Flower Senescence | Extended flower vase life, delayed petal wilting and discoloration[1]. |

| Leaf Abscission | Delayed leaf shedding[1]. |

| Seedling Growth | Reversal of the "triple response" (inhibition of root and hypocotyl elongation, and exaggerated apical hook) in etiolated seedlings[15]. |

Conclusion

The structural similarity of this compound to the natural substrate of ACC oxidase provides a strong rationale for hypothesizing that it acts as a competitive inhibitor of this key enzyme in the ethylene biosynthesis pathway. The experimental protocols detailed in this guide provide a clear roadmap for validating this hypothesis, from in vitro enzyme kinetics to in vivo physiological responses. Confirmation of this mechanism of action would not only advance our understanding of enzyme-inhibitor interactions but also open avenues for the development of novel plant growth regulators with significant agricultural and horticultural applications.

References

-

Zhang, Z., Ren, J. S., Clifton, I. J., & Schofield, C. J. (2004). Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme. Chemistry & biology, 11(10), 1383–1394. [Link]

-

Yoon, G. M., & Kieber, J. J. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Methods in molecular biology (Clifton, N.J.), 1573, 1–8. [Link]

-

Ha, Y., & Schofield, C. J. (2018). 1-Aminocyclopropane Carboxylic Acid (ACC) Oxidase. In 2-Oxoglutarate-Dependent Oxygenases (pp. 425-437). Royal Society of Chemistry. [Link]

-

Yoon, G. M., & Kieber, J. J. (2017). Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings. Methods in molecular biology (Clifton, N.J.), 1573, 1–8. [Link]

-

Dilley, D. R., Wang, Z., Kadyrzhanova, D. K., Pekker, Y., Schwartz, J. R., & Beaudry, R. M. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt045. [Link]

-

Zhang, Z., Ren, J. S., Clifton, I. J., & Schofield, C. J. (2005). The structure of ACC oxidase. RCSB PDB. [Link]

-

Ratnasekhar, C., & Kumar, S. (2025). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Methods in Molecular Biology. [Link]

-

Ratnasekhar, C., & Kumar, S. (2025). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Methods in Molecular Biology. [Link]

-

Binder, B. M., & Schaller, G. E. (2017). Inhibitors of Ethylene Biosynthesis and Signaling. Methods in molecular biology (Clifton, N.J.), 1573, 215–227. [Link]

-

Ratnasekhar, C., & Kumar, S. (2025). Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography. Methods in Molecular Biology. [Link]

-

Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 969801. [Link]

-

Depaepe, T., et al. (2022). A 1-aminocyclopropane-1-carboxylic-acid (ACC) dipeptide elicits ethylene responses through ACC-oxidase mediated substrate promiscuity. Frontiers in Plant Science, 13, 969801. [Link]

-

Barros, R. S., & Kerbauy, G. B. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

-

Shakeel, M., et al. (2023). Ethylene Signaling in Regulating Plant Growth, Development, and Stress Responses. Plants, 12(15), 2899. [Link]

-

Slideshare. (n.d.). Physiological effects and mechanisms of action of ethylene and abscisic acid. [Link]

-

Dilley, D. R., Wang, Z., Kadyrzhanova, D. K., Pekker, Y., Schwartz, J. R., & Beaudry, R. M. (2013). 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein. AoB Plants, 5, plt045. [Link]

-

Plant Physiology. (2025, December 24). Lecture 17: Ethylene: A Gaseous Hormone [Video]. YouTube. [Link]

-

Rocklin, A. M., Tierney, D. L., Kofman, V., Brunhuber, N. M., & Klinman, J. P. (2004). The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase. Proceedings of the National Academy of Sciences of the United States of America, 101(47), 16421–16426. [Link]

-

Biology Discussion. (n.d.). 11 Major Physiological Effects of Ethylene | Plants. [Link]

-

Van de Poel, B., et al. (2024). 1-Aminocyclopropane-1-carboxylic acid oxidase determines the fate of ethylene biosynthesis in a tissue-specific way. bioRxiv. [Link]

-

Thrower, J. S., Blalock, R., & Klinman, J. P. (2001). Steady-state kinetics of substrate binding and iron release in tomato ACC oxidase. Biochemistry, 40(32), 9717–9724. [Link]

-

Li, F., et al. (2012). Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana. Journal of Biological Chemistry, 287(47), 39574–39584. [Link]

-

Barros, R. S., & Kerbauy, G. B. (2013). Detection of 1-aminocyclopropane-1-carboxylate oxidase activity in seeds of Stylosanthes humilis H.B.K. Theoretical and Experimental Plant Physiology, 25(3), 231-239. [Link]

-

ResearchGate. (2018). ACC oxidase, ACC synthase and β CAS enzyme activity analysis protocol? [Link]

-

Kim, J., et al. (2023). Synthesis of 1-(2,2-Dimethylpropyl)-Cyclopropene (1-DCP) as an Ethylene Antagonist. ACS Omega, 8(32), 29013–29019. [Link]

-

Sharma, R., & Sharma, A. (2023). The Ethylene Biosynthetic Enzymes, 1-Aminocyclopropane-1-Carboxylate (ACC) Synthase (ACS) and ACC Oxidase (ACO): The Less Explored Players in Abiotic Stress Tolerance. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Houben, M., & Van de Poel, B. (2019). 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene. Frontiers in Plant Science, 10, 695. [Link]

-

Patel, R. N. (2021). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Chemical Reviews, 121(22), 13866–14000. [Link]

-

Sun, X., et al. (2017). Pyrazinamide and derivatives block ethylene biosynthesis by inhibiting ACC oxidase. Nature Communications, 8, 15758. [Link]

- Google Patents. (n.d.). Process for preparation of [1-(mercaptomethyl)

-

Shestopalov, A. M., et al. (2022). 2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid. Molbank, 2022(1), M1330. [Link]

Sources

- 1. biologydiscussion.com [biologydiscussion.com]

- 2. Frontiers | 1-Aminocyclopropane-1-Carboxylic Acid Oxidase (ACO): The Enzyme That Makes the Plant Hormone Ethylene [frontiersin.org]

- 3. Crystal structure and mechanistic implications of 1-aminocyclopropane-1-carboxylic acid oxidase--the ethylene-forming enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. books.rsc.org [books.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of Ethylene Biosynthesis and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The nature of O2 activation by the ethylene-forming enzyme 1-aminocyclopropane-1-carboxylic acid oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. scielo.br [scielo.br]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. Gas Chromatography-Based Ethylene Measurement of Arabidopsis Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 14. Ethylene Estimation of In-Vivo Cultured Plants by Gas Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

The Strategic Incorporation of Substituted Cyclopropylacetic Acids in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The cyclopropyl ring, a small yet powerful motif, has garnered significant attention in medicinal chemistry for its unique conformational and electronic properties. When incorporated into an acetic acid scaffold, the resulting substituted cyclopropylacetic acids offer a compelling structural framework for the design of novel therapeutics. This in-depth technical guide provides a comprehensive literature review on the synthesis, characterization, and application of these compounds in drug discovery. We will explore the rationale behind their use, delve into detailed synthetic methodologies, and examine their role as modulators of key biological targets, supported by quantitative data and mechanistic insights. This guide is intended to be a valuable resource for researchers and scientists in the pharmaceutical industry, providing both foundational knowledge and practical insights into the application of substituted cyclopropylacetic acids in the development of next-generation therapies.

The Cyclopropyl Moiety: A Game-Changer in Medicinal Chemistry

The three-membered ring of cyclopropane confers a unique set of properties that medicinal chemists can strategically leverage to overcome common challenges in drug design. Its inherent ring strain results in C-C bonds with increased p-character, leading to a rigid structure that can help to lock a molecule into a bioactive conformation.[1] This conformational constraint can enhance binding affinity and selectivity for the target protein.

Furthermore, the cyclopropyl group is often used as a bioisosteric replacement for other chemical groups, such as gem-dimethyl or vinyl groups, to improve metabolic stability. The C-H bonds of a cyclopropane ring are stronger than those in a typical alkane, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[1] This can lead to improved pharmacokinetic profiles, including longer half-lives and reduced potential for drug-drug interactions.

Synthetic Strategies for Substituted Cyclopropylacetic Acids

The synthesis of substituted cyclopropylacetic acids can be approached through various routes, often tailored to the specific substitution pattern desired. Key strategies include the cyclopropanation of alkenes and the functionalization of pre-existing cyclopropane rings.

Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)

1-Aminocyclopropane-1-carboxylic acid (ACC), a naturally occurring substituted cyclopropylacetic acid, is a key precursor to the plant hormone ethylene.[2][3] Its synthesis in the laboratory provides a foundational example of constructing this scaffold. A common approach involves the alkylation of a glycine equivalent with a 1,2-dihaloethane, followed by cyclization and hydrolysis.

Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic Acid

This protocol is a generalized representation based on established synthetic routes.

-

Alkylation and Cyclization: A Schiff base of glycine ethyl ester is reacted with 1,2-dibromoethane in the presence of a phase-transfer catalyst and a strong base (e.g., sodium hydroxide). The phase-transfer catalyst facilitates the reaction between the aqueous base and the organic-soluble Schiff base.

-

Hydrolysis: The resulting cyclopropyl-containing intermediate is then subjected to acidic hydrolysis to remove the protecting group from the amine and hydrolyze the ester to the carboxylic acid.

-

Purification: The final product, 1-aminocyclopropane-1-carboxylic acid, is isolated and purified by crystallization.

Synthesis of 1-(Mercaptomethyl)cyclopropylacetic Acid: A Key Intermediate for Montelukast

The synthesis of 1-(mercaptomethyl)cyclopropylacetic acid is a critical step in the production of the asthma medication montelukast. Various patented methods exist for its preparation, often starting from 1,1-cyclopropanedimethanol.

Experimental Protocol: Synthesis of 1-(Mercaptomethyl)cyclopropylacetic Acid

This protocol is a composite of multi-step synthetic routes described in the literature.[4][5][6]

-

Formation of a Cyclic Sulfite: 1,1-Cyclopropanedimethanol is reacted with thionyl chloride in the presence of a base (e.g., triethylamine) to form the cyclic sulfite.[4]

-

Ring Opening with a Thiol Surrogate: The cyclic sulfite is then ring-opened using a nucleophilic thiol source, such as potassium thioacetate.[4]

-

Functional Group Interconversion and Hydrolysis: The resulting intermediate undergoes a series of functional group manipulations, which may include mesylation and cyanide displacement, followed by hydrolysis of the nitrile and thioester to yield 1-(mercaptomethyl)cyclopropylacetic acid.[5] A detailed procedure involves dissolving the intermediate in methanol with sodium hydroxide, followed by refluxing, acidification, and extraction to isolate the final product.[4][7]

Applications in Drug Discovery: Case Studies

The unique properties of substituted cyclopropylacetic acids have been successfully exploited in the development of several marketed drugs.

Montelukast: A Leukotriene Receptor Antagonist

Montelukast (Singulair®) is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[8] The 1-(mercaptomethyl)cyclopropylacetic acid moiety is a crucial component of its structure, contributing to its high binding affinity for the cysteinyl leukotriene CysLT1 receptor.[8][9]

Mechanism of Action:

Leukotrienes are inflammatory mediators that, upon binding to their receptors in the airways, cause bronchoconstriction, mucus secretion, and airway edema.[10][11] Montelukast competitively blocks the CysLT1 receptor, thereby inhibiting the downstream effects of leukotrienes and reducing inflammation in the airways.[12]

Caption: Mechanism of action of Ticagrelor as a P2Y12 receptor antagonist.

Spectroscopic Characterization

The structural elucidation of substituted cyclopropylacetic acids relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for confirming the presence of the cyclopropyl ring. The protons on the cyclopropyl ring typically appear in the upfield region of the 1H NMR spectrum (around 0-1.5 ppm) with complex splitting patterns due to geminal and vicinal coupling. The methylene protons of the acetic acid moiety will also show characteristic chemical shifts and coupling.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds, confirming their identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present, such as the broad O-H stretch of the carboxylic acid and the C=O stretch.

Table 1: Representative Spectroscopic Data for Cyclopropylacetic Acid

| Technique | Key Features |

| 1H NMR | Multiplet at ~0.1-0.6 ppm (cyclopropyl CH2), Multiplet at ~0.8-1.2 ppm (cyclopropyl CH), Doublet at ~2.2 ppm (CH2COOH) |

| 13C NMR | Resonances at ~4-10 ppm (cyclopropyl CH2), Resonance at ~12-18 ppm (cyclopropyl CH), Resonance at ~35-40 ppm (CH2COOH), Resonance at ~175-180 ppm (C=O) |

| IR (cm-1) | ~3080 (cyclopropyl C-H stretch), ~2500-3300 (broad, O-H stretch), ~1700 (C=O stretch) |

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution pattern. A publicly available 1H NMR spectrum for cyclopropylacetic acid can be found for reference. [13]

Quantitative Structure-Activity Relationships (QSAR)

QSAR studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity. [14][15]For substituted cyclopropylacetic acids, QSAR can be a powerful tool to guide the design of more potent and selective analogs. Descriptors used in QSAR models for these compounds often include:

-

Steric parameters: Molecular volume and surface area of the substituents on the cyclopropyl ring.

-

Electronic parameters: Hammett constants or calculated atomic charges to describe the electron-donating or -withdrawing nature of the substituents.

-

Hydrophobic parameters: LogP or calculated lipophilicity values, which are crucial for predicting membrane permeability and binding to hydrophobic pockets in target proteins.

By developing a robust QSAR model, researchers can predict the activity of novel, unsynthesized analogs, thereby prioritizing the synthesis of the most promising candidates and accelerating the drug discovery process.

Conclusion and Future Perspectives

Substituted cyclopropylacetic acids represent a valuable class of compounds in medicinal chemistry. Their unique structural and electronic properties have been successfully harnessed to develop drugs with improved efficacy and pharmacokinetic profiles. As our understanding of synthetic methodologies and biological targets continues to grow, we can anticipate the development of even more sophisticated substituted cyclopropylacetic acid-based therapeutics. Future research in this area will likely focus on the development of novel, stereoselective synthetic methods to access a wider range of analogs, as well as the application of advanced computational techniques to guide the design of next-generation drugs with enhanced potency, selectivity, and safety profiles.

References

- Zhang, H., Liu, J. O., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents. Bioorganic & Medicinal Chemistry Letters, 22(11), 3598-3602.

-

National Center for Biotechnology Information. (n.d.). Montelukast. In StatPearls. Retrieved from [Link]

- Medicine LibreTexts. (2023, February 2). 5.13: Leukotriene Receptor Antagonists. In Pharmacology for Nurses.

- Medcrine. (2023, May 25). What is the mechanism of action of leukotriene inhibitors, such as montelukast (singulair)?

- Medcrine. (2023, May 23). Montelukast and Zafirlukast: Leukotriene Receptors Antagonists.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind Ticagrelor: A P2Y12 Receptor Antagonist Explained.

- Zhang, H., Liu, J. O., et al. (2012). Synthesis and biological evaluation of ticagrelor derivatives as novel antiplatelet agents.

- Zhang, H., Liu, J. O., et al. (2012).

- National Center for Biotechnology Information. (2023, June 4). Leukotriene Receptor Antagonists.

- Armstrong, D., et al. (2016). Ticagrelor: agonising over its mechanisms of action. Blood, 128(24), 2773-2775.

- Wikipedia. (n.d.). Montelukast.

- Amadio, P., et al. (2023). The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. International Journal of Molecular Sciences, 24(7), 6709.

- Gragnano, F., et al. (2023). P2Y12 Receptor Inhibitor for Antiaggregant Therapies: From Molecular Pathway to Clinical Application. Journal of Clinical Medicine, 12(13), 4381.

- MedKoo Biosciences. (n.d.). Ticagrelor Synthetic Routes.

- Gurbel, P. A., & Tantry, U. S. (2010). Mechanism of action and clinical development of ticagrelor, a novel platelet ADP P2Y12 receptor antagonist. Expert Review of Cardiovascular Therapy, 8(4), 473-484.

- ChemicalBook

Sources

- 1. hyphadiscovery.com [hyphadiscovery.com]

- 2. grokipedia.com [grokipedia.com]

- 3. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]

- 4. Page loading... [wap.guidechem.com]

- 5. CN103539714A - Preparation methods of 1-(mercaptomethyl)cyclopropyl acetic acid and intermediate thereof - Google Patents [patents.google.com]

- 6. US7271268B1 - Process for preparation of [1-(mercaptomethyl)cyclopropyl]acetic acid and related derivatives - Google Patents [patents.google.com]

- 7. CN103288695A - Preparation method of 1-mercaptomethylcyclopropyl acetic acid - Google Patents [patents.google.com]

- 8. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. droracle.ai [droracle.ai]

- 11. Montelukast and Zafirlukast: Leukotriene Receptors Antagonists | Medcrine [medcrine.com]

- 12. Montelukast - Wikipedia [en.wikipedia.org]

- 13. Cyclopropylacetic acid(5239-82-7) 1H NMR spectrum [chemicalbook.com]

- 14. Discovery and Characterization of 1-Aminocyclopropane-1-carboxylic Acid Synthase of Bacterial Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid

This technical guide provides a comprehensive overview of the stereochemistry, potential synthesis, characterization, and applications of the chiral molecule 2-((1S,2R)-2-(methoxycarbonyl)cyclopropyl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the unique properties of cyclopropane scaffolds.

Introduction: The Significance of the Cyclopropyl Moiety in Medicinal Chemistry

The cyclopropane ring, a three-membered carbocycle, is a privileged scaffold in modern drug discovery.[1] Its inherent ring strain and rigid conformational nature impart unique physicochemical properties to molecules.[1] Incorporating a cyclopropyl group can lead to enhanced metabolic stability, increased potency, and improved target-binding affinity by locking the molecule into a bioactive conformation.[1] Furthermore, the cyclopropyl group can act as a bioisosteric replacement for other functionalities, such as double bonds or gem-dimethyl groups, offering a valuable tool for fine-tuning the pharmacological profile of a drug candidate. The specific stereochemistry of substituents on the cyclopropane ring is often critical for biological activity, making stereocontrolled synthesis a key challenge and a primary focus of this guide.

The molecule of interest, this compound, presents a trans-1,2-disubstituted cyclopropane core with two distinct stereocenters. The defined (1S,2R) configuration dictates a specific three-dimensional arrangement of the methoxycarbonyl and acetic acid groups, which is crucial for its potential interactions with biological targets.

Stereochemical Analysis and Nomenclature

The IUPAC name, this compound, precisely defines the stereochemistry of the molecule.[2] Let's break down the nomenclature:

-

Cyclopropyl : Refers to the three-membered carbon ring.

-

trans-1,2-disubstituted : The methoxycarbonyl and acetic acid groups are on opposite faces of the cyclopropane ring.

-

(1S,2R) : These are the Cahn-Ingold-Prelog (CIP) priority assignments for the two stereogenic centers on the cyclopropane ring. This specific configuration defines one of the two possible enantiomers of the trans-diastereomer.

The chemical structure is as follows:

Chemical Formula : C₇H₁₀O₄[2] Molecular Weight : 158.15 g/mol [2] CAS Number : 175221-16-6[2]

Proposed Synthetic Strategy

Synthesis of racemic trans-2-(methoxycarbonyl)cyclopropyl)acetic acid

The synthesis would likely begin with the creation of the cyclopropane ring, followed by functional group manipulation. A common method for forming such a system is through the reaction of a diazo compound with an alkene.

Experimental Protocol (Hypothetical):

-

Cyclopropanation: Reaction of methyl acrylate with ethyl diazoacetate in the presence of a suitable catalyst (e.g., a rhodium or copper catalyst) would yield a mixture of cis- and trans-diethyl cyclopropane-1,2-dicarboxylate. The trans isomer is often the major product.

-

Isomer Separation: The cis and trans isomers would be separated using column chromatography.

-

Selective Hydrolysis: The resulting racemic trans-diethyl cyclopropane-1,2-dicarboxylate would undergo selective hydrolysis of one of the ester groups. This can be achieved by using a stoichiometric amount of a base (e.g., sodium hydroxide) in a mixed solvent system (e.g., ethanol/water) at controlled temperatures. This would yield racemic trans-2-(ethoxycarbonyl)cyclopropyl)acetic acid.

-

Esterification: To obtain the target methoxycarbonyl group, the remaining carboxylic acid could be protected, followed by transesterification or hydrolysis and subsequent esterification with methanol. A more direct route would be to start with a mixed diester if a suitable synthetic method is available.

Chiral Resolution

With the racemic trans-2-(methoxycarbonyl)cyclopropyl)acetic acid in hand, the next critical step is the separation of the enantiomers. Diastereomeric salt formation is a classical and effective method for resolving carboxylic acids.[3]

Experimental Protocol (Hypothetical):

-

Salt Formation: The racemic acid would be dissolved in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) and treated with a chiral amine resolving agent (e.g., (R)-(+)-α-phenylethylamine, (S)-(-)-α-phenylethylamine, or a chiral alkaloid like brucine or strychnine).[3][4]

-

Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Through careful fractional crystallization, the less soluble diastereomeric salt can be isolated as a solid. The selection of the solvent is crucial for achieving good separation.

-

Liberation of the Enantiomer: The isolated diastereomeric salt is then treated with an acid (e.g., hydrochloric acid) to protonate the carboxylic acid and liberate the desired enantiomer, this compound. The chiral amine can be recovered from the aqueous layer by basification and extraction.

-

Determination of Enantiomeric Purity: The enantiomeric excess (ee) of the resolved acid would be determined using chiral High-Performance Liquid Chromatography (HPLC) or by derivatization with a chiral alcohol and analysis by achiral gas chromatography (GC) or NMR spectroscopy.[5]

Diagram of the Proposed Synthetic and Resolution Workflow

Caption: Potential utility as a versatile chiral building block in complex molecule synthesis.

Conclusion

This compound is a chiral molecule whose stereochemically defined structure makes it a person of interest for applications in medicinal chemistry and organic synthesis. While detailed experimental data is scarce in publicly accessible literature, this guide has provided a scientifically grounded framework for its stereochemical analysis, a plausible synthetic and resolution strategy, anticipated analytical characteristics, and potential applications. The insights provided herein are intended to serve as a valuable resource for researchers working with cyclopropane-containing molecules and to stimulate further investigation into the properties and utility of this specific compound.

References

-

[Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. (1999). Se Pu, 17(1), 43-45.]([Link])

Sources

- 1. acs.figshare.com [acs.figshare.com]

- 2. 2-[trans-2-methoxycarbonylcyclopropyl]acetic acid 97% | CAS: 175221-16-6 | AChemBlock [achemblock.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cyclopropane Moiety: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide to Therapeutic Targets and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a three-membered carbocycle, has emerged from a structural curiosity to a cornerstone of modern medicinal chemistry. Its unique stereoelectronic properties, including conformational rigidity and metabolic stability, have established it as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides a comprehensive exploration of the diverse therapeutic targets of cyclopropane-containing compounds. We will delve into the molecular mechanisms of action of key drugs, examine the signaling pathways they modulate, and provide detailed experimental protocols for target identification and validation. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering insights into the rational design and application of this versatile structural motif in the pursuit of innovative medicines.

Part 1: The Unique Physicochemical Properties of the Cyclopropane Ring and Their Implications in Drug Design

The utility of the cyclopropane ring in drug design stems from its distinct physicochemical properties, which medicinal chemists leverage to overcome common challenges in drug development.

Conformational Rigidity and Pre-organization for Target Binding

The strained three-membered ring of cyclopropane imparts significant conformational rigidity to a molecule.[1][2] This "conformational locking" can pre-organize a drug molecule into a bioactive conformation that is optimal for binding to its biological target.[1] By reducing the entropic penalty associated with binding, the cyclopropyl group can enhance binding affinity and potency.[3][4] This is a crucial strategy in the development of highly specific enzyme inhibitors and receptor ligands.[1]

Metabolic Stability

A significant advantage of incorporating a cyclopropane moiety is the enhancement of metabolic stability.[1][3] The cyclopropyl group is generally resistant to common metabolic degradation pathways, such as oxidation by cytochrome P450 enzymes, that often plague more flexible aliphatic chains.[1][2] This increased stability can lead to a longer in vivo half-life, allowing for less frequent dosing and improved patient compliance.[1]

Bioisosterism: The Cyclopropane Ring as a Versatile Mimic

The cyclopropane ring can serve as a bioisostere for various functional groups, including alkenes, gem-dimethyl groups, and even phenyl rings in certain contexts.[5][6] This allows for the fine-tuning of a drug candidate's properties while maintaining or improving its biological activity. For instance, replacing a metabolically labile double bond with a cyclopropane ring can enhance stability without drastically altering the molecule's overall shape and electronic properties.[5]

Role in Modulating Physicochemical Properties

The introduction of a cyclopropyl group can also modulate key physicochemical properties such as lipophilicity, solubility, and pKa.[3][7] These modifications can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to better bioavailability and therapeutic efficacy.

Part 2: Key Therapeutic Targets of Cyclopropane-Containing Compounds

The versatility of the cyclopropane scaffold is evident in the wide array of biological targets that have been successfully modulated by drugs containing this motif.

Enzymes

Case Study: Tranylcypromine

Tranylcypromine is a non-selective, irreversible inhibitor of monoamine oxidase (MAO) used in the treatment of major depressive disorder.[3][8][9] MAO-A and MAO-B are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[10][11]

-

Mechanism of Action: By irreversibly inhibiting both MAO-A and MAO-B, tranylcypromine prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft.[3][9][12] This enhanced monoaminergic neurotransmission is believed to be the primary mechanism behind its antidepressant effects.[11]

-

Signaling Pathway: The increased levels of serotonin, norepinephrine, and dopamine in the brain modulate various downstream signaling pathways implicated in mood regulation.[13][14] This includes pathways involved in neurogenesis and synaptic plasticity, which are often impaired in depressive disorders.[11]

Case Studies: Telaprevir and Grazoprevir (HCV NS3/4A Protease)

Telaprevir and grazoprevir are direct-acting antiviral agents that target the hepatitis C virus (HCV) NS3/4A serine protease.[2][15][16] This enzyme is crucial for viral replication, as it cleaves the HCV polyprotein into mature non-structural proteins.[2][17][18]

-

Mechanism of Action: Both telaprevir and grazoprevir are peptidomimetic inhibitors that bind to the active site of the NS3/4A protease, blocking its function.[2][15][16] Telaprevir acts as a reversible, covalent inhibitor, while grazoprevir is a potent, noncovalent macrocyclic inhibitor.[17][19] By inhibiting polyprotein processing, these drugs prevent the formation of the viral replication complex, thus halting viral propagation.[2][17]

-

Signaling Pathway: The HCV NS3/4A protease also plays a role in evading the host's innate immune response by cleaving key signaling proteins such as TRIF and MAVS.[2] By inhibiting the protease, telaprevir and grazoprevir may also help restore the host's antiviral signaling pathways, leading to the clearance of the virus.[17]

Case Study: Betrixaban (Factor Xa)

Betrixaban is an oral, direct inhibitor of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. [20][21][22]It is used for the prophylaxis of venous thromboembolism (VTE). [23][20]

-

Mechanism of Action: Betrixaban binds directly to the active site of FXa, inhibiting its ability to convert prothrombin to thrombin. [23][20][21]This leads to a reduction in thrombin generation and subsequent fibrin clot formation. [5][7]

-

Signaling Pathway: The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. [7][8]FXa is at the convergence of the intrinsic and extrinsic pathways, making it a key therapeutic target. [3][5]By inhibiting FXa, betrixaban effectively disrupts this cascade. [5][7]

G-Protein Coupled Receptors (GPCRs)

Case Study: Eletriptan (5-HT1B/1D)

Eletriptan is a selective agonist of the serotonin 5-HT1B and 5-HT1D receptors, used for the acute treatment of migraine headaches. [24][25][26]

-

Mechanism of Action: Eletriptan's therapeutic effect is attributed to its agonist activity at 5-HT1B/1D receptors located on intracranial blood vessels and sensory nerves of the trigeminal system. [26][27]Activation of these receptors leads to vasoconstriction of dilated cerebral blood vessels and inhibition of the release of pro-inflammatory neuropeptides, thereby alleviating migraine pain. [9][28]

-

Signaling Pathway: 5-HT1B/1D receptors are Gαi-coupled GPCRs. [19][29]Their activation by eletriptan leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effector proteins, resulting in the observed physiological effects. [19]

Case Study: Montelukast (CysLT1)

Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). [30][31][32]It is used for the treatment of asthma and allergic rhinitis. [4]

-

Mechanism of Action: Cysteinyl leukotrienes (LTC4, LTD4, LTE4) are potent pro-inflammatory mediators that cause bronchoconstriction, mucus secretion, and airway edema. [1][4][33]Montelukast competitively blocks the binding of these leukotrienes to the CysLT1 receptor, thereby inhibiting their inflammatory effects. [4][33]

-

Signaling Pathway: The CysLT1 receptor is a Gαq-coupled GPCR. [20][33]Its activation leads to an increase in intracellular calcium levels and the activation of downstream signaling pathways, such as the protein kinase C (PKC) pathway, which mediate the inflammatory response. [25][33]By blocking this receptor, montelukast prevents the initiation of these signaling cascades. [33]

Covalent Inhibition and Novel Target Discovery

The strained nature of the cyclopropane ring can be exploited to design covalent inhibitors. In some cases, the ring can act as a "strained electrophile," susceptible to nucleophilic attack by a residue in the target protein, leading to irreversible inhibition. [20] Chemoproteomic approaches, such as activity-based protein profiling (ABPP), have been instrumental in identifying novel targets for cyclopropane-containing covalent probes. [34][35][36][37]These techniques utilize probes with a reactive cyclopropane warhead and a reporter tag to label and identify protein targets in complex biological systems. [26][34][35]This has led to the discovery of new ligandable cysteines and the identification of previously "undruggable" targets. [20]

Part 3: Methodologies for Target Identification and Validation

The identification and validation of the molecular targets of cyclopropane-containing compounds are crucial steps in the drug discovery process. A variety of in vitro and cellular assays are employed for this purpose.

Target-Based Screening Approaches

Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of a compound against MAO-A and MAO-B. [10][21][38]

-

Reagents and Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for MAO-A)

-

Benzylamine (substrate for MAO-B)

-

Phosphate buffer (pH 7.4)

-

Test compound dissolved in DMSO

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)

-

96-well UV-transparent microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control in phosphate buffer.

-

In a 96-well plate, add the enzyme solution (MAO-A or MAO-B) to each well.

-

Add the test compound or control solution to the respective wells and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).

-

Monitor the increase in absorbance at the appropriate wavelength (316 nm for the product of kynuramine, 4-hydroxyquinoline; 250 nm for the product of benzylamine, benzaldehyde) over time.

-

Calculate the initial reaction rates and determine the percent inhibition for each compound concentration.

-

Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Protocol: Serotonin 5-HT1B/1D Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of a compound for the 5-HT1B and 5-HT1D receptors.

-

Reagents and Materials:

-

Cell membranes expressing human recombinant 5-HT1B or 5-HT1D receptors

-

Radioligand (e.g., [3H]-GR125743)

-

Binding buffer (e.g., Tris-HCl with additives)

-

Test compound dissolved in DMSO

-

Non-specific binding control (e.g., serotonin)

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), test compound, or non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter.

-

Calculate the specific binding and the percent displacement by the test compound.

-

Plot the percent displacement against the logarithm of the compound concentration to determine the Ki value.

-

Phenotypic Screening and Target Deconvolution

This workflow outlines a general strategy for identifying the cellular targets of a cyclopropane-containing covalent inhibitor using a chemoproteomic approach. [34][35][37][39]

-

Probe Synthesis: An alkyne handle is incorporated into the structure of the cyclopropane-containing covalent inhibitor.

-

Cell Treatment: Live cells are treated with the alkyne-tagged probe, allowing it to covalently bind to its cellular targets. A competition experiment is often included where cells are pre-treated with the parent inhibitor without the tag.

-

Cell Lysis: The cells are lysed to release the proteins.

-

Click Chemistry: The alkyne-tagged proteins are conjugated to a biotin-azide reporter tag via a copper-catalyzed click reaction.

-

Affinity Purification: The biotinylated proteins are enriched from the cell lysate using streptavidin-coated beads.

-

Proteomic Analysis: The enriched proteins are eluted, digested into peptides, and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Target Validation: Candidate targets are validated through subsequent biochemical and cellular assays.

Part 4: Future Perspectives and Emerging Targets

The success of cyclopropane-containing drugs has solidified the cyclopropane moiety as a valuable tool in drug discovery. Future research will likely focus on several key areas:

-

Cyclopropane-Containing Natural Products: Natural products continue to be a rich source of inspiration for drug discovery. [13][40]Many natural products containing cyclopropane rings exhibit potent biological activities, and further investigation of their mechanisms of action will likely reveal novel therapeutic targets. [28][32]

-

Novel Applications in Underexplored Target Classes: While enzymes and GPCRs have been the most common targets for cyclopropane-containing drugs, there is significant potential for their application in other target classes, such as ion channels, nuclear receptors, and protein-protein interactions.

-

Advancements in Synthetic Methodologies: The development of new and efficient synthetic methods for the stereoselective synthesis of complex cyclopropane-containing scaffolds will continue to expand the accessible chemical space for drug discovery. [30][39]

References

- The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (URL not available)

-

Tranylcypromine - Wikipedia. [Link]

-

The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Request PDF. [Link]

-